molecular formula C16H17N3O B2798099 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 896077-01-3

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2798099
CAS No.: 896077-01-3
M. Wt: 267.332
InChI Key: VFOFOCFRTXMTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a tert-butyl group at the 5-position and a phenyl group at the 3-position The presence of the hydroxyl group at the 7-position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with tert-butyl isocyanide and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, the compound can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . The pathways involved include the modulation of signaling cascades that control cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine with a different substitution pattern.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused pyrazolopyrimidine with distinct biological activities.

Uniqueness

5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and phenyl groups, along with the hydroxyl group, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-tert-butyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2,3)13-9-14(20)19-15(18-13)12(10-17-19)11-7-5-4-6-8-11/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYDOHAWMPGGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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